3-Butyl-4-aminobiphenyl
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Overview
Description
3-Butyl-4-aminobiphenyl is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core with an amino group at the 4-position and a butyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-4-aminobiphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process requires careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Butyl-4-aminobiphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under specific conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted biphenyl derivatives .
Scientific Research Applications
3-Butyl-4-aminobiphenyl has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Butyl-4-aminobiphenyl involves its interaction with specific molecular targets and pathways. For instance, it can form DNA adducts, leading to DNA damage and potential mutagenic effects. This interaction is mediated by the formation of reactive oxygen species during its metabolism, which can cause oxidative stress and cellular damage .
Comparison with Similar Compounds
4-Aminobiphenyl: Similar in structure but lacks the butyl group at the 3-position.
3-Butylbiphenyl: Similar but lacks the amino group at the 4-position.
4-Butyl-2-aminobiphenyl: Similar but with different substitution patterns on the biphenyl core
Uniqueness: 3-Butyl-4-aminobiphenyl is unique due to the presence of both the butyl and amino groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
389104-61-4 |
---|---|
Molecular Formula |
C16H19N |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
2-butyl-4-phenylaniline |
InChI |
InChI=1S/C16H19N/c1-2-3-7-15-12-14(10-11-16(15)17)13-8-5-4-6-9-13/h4-6,8-12H,2-3,7,17H2,1H3 |
InChI Key |
UMGSSWXSBGBJIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=CC(=C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
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